molecular formula C17H12N2O2 B2614777 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one CAS No. 324759-60-6

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

Cat. No. B2614777
CAS RN: 324759-60-6
M. Wt: 276.295
InChI Key: BJYYHHKSGZGCMU-UHFFFAOYSA-N
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Description

The compound “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one” is a complex organic molecule that contains an imidazo[1,2-a]pyridine group and a chromen-2-one group. Imidazo[1,2-a]pyridines are a type of fused bicyclic heterocycles that have been recognized for their wide range of applications in medicinal chemistry . Chromen-2-one (also known as coumarin) is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .


Molecular Structure Analysis

The molecular structure of “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one” would be expected to contain a fused ring system characteristic of imidazo[1,2-a]pyridines, with a methyl group attached to one of the nitrogen atoms in the imidazole ring. The chromen-2-one group would form another ring system, with a carbonyl group at the 2-position .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines, which are part of the compound , can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, simple to work up, and environmentally benign .

Antiviral Applications

Imidazo[1,2-a]pyridines have shown promising antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Antiulcer Applications

Imidazo[1,2-a]pyridines also have antiulcer properties . This means that the compound could potentially be used in the treatment of ulcers.

Antibacterial Applications

The antibacterial properties of imidazo[1,2-a]pyridines suggest that the compound could be used in the development of new antibacterial drugs.

Anticancer Applications

Imidazo[1,2-a]pyridines have shown anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Antifungal Applications

The antifungal properties of imidazo[1,2-a]pyridines suggest that the compound could be used in the development of new antifungal drugs.

Antituberculosis Applications

Imidazo[1,2-a]pyridines have shown antituberculosis properties . This suggests that the compound could potentially be used in the development of new antituberculosis drugs.

Use in PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression, and poor prognosis. Therefore, PI3K inhibitors have attracted significant interest for the treatment of cancer . Given the structure of the compound , it could potentially be used in the development of new PI3K inhibitors.

Future Directions

The future directions for research on “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one” could include further studies on its synthesis, characterization, and potential applications, particularly in medicinal chemistry given the known bioactivity of similar compounds .

properties

IUPAC Name

3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-11-6-7-19-10-14(18-16(19)8-11)13-9-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYYHHKSGZGCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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